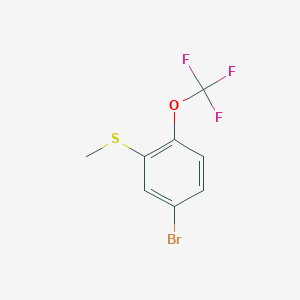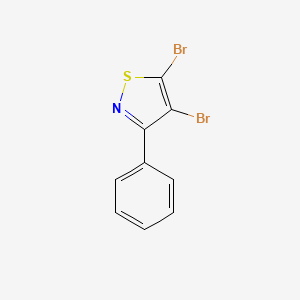![molecular formula C13H15F3N2O3 B13484390 N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)
N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid is a compound that combines the structural features of azetidine and phenylacetamide with trifluoroacetic acid. Azetidine is a four-membered nitrogen-containing ring, which is known for its reactivity and potential in medicinal chemistry. The phenylacetamide moiety adds further complexity and potential biological activity to the compound. Trifluoroacetic acid is often used as a counterion to enhance the solubility and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of azetidinones.
Attachment of Phenylacetamide: The phenylacetamide group is introduced through acylation reactions, where an acyl chloride or anhydride reacts with the azetidine derivative.
Addition of Trifluoroacetic Acid: Finally, trifluoroacetic acid is added to form the trifluoroacetate salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The azetidine ring and phenylacetamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The phenylacetamide group may enhance binding affinity and specificity, while trifluoroacetic acid improves solubility and stability.
相似化合物的比较
Similar Compounds
N-[4-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid: Similar structure but with the azetidine ring attached at a different position on the phenyl ring.
N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride: Contains a methanesulfonamide group instead of acetamide and a hydrochloride counterion.
Uniqueness
N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid is unique due to its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of azetidine, phenylacetamide, and trifluoroacetic acid provides a versatile scaffold for further chemical modifications and applications in various fields.
属性
分子式 |
C13H15F3N2O3 |
|---|---|
分子量 |
304.26 g/mol |
IUPAC 名称 |
N-[3-(azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14N2O.C2HF3O2/c1-8(14)13-11-4-2-3-9(5-11)10-6-12-7-10;3-2(4,5)1(6)7/h2-5,10,12H,6-7H2,1H3,(H,13,14);(H,6,7) |
InChI 键 |
JFAQCQFBWGSAQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC(=C1)C2CNC2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


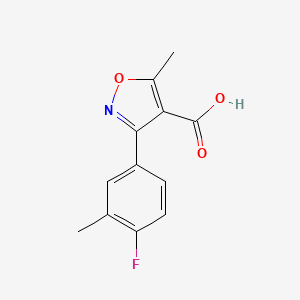
![Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484323.png)
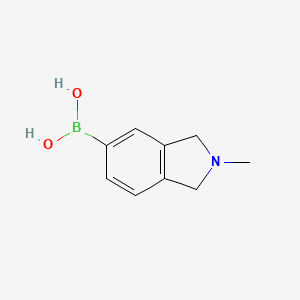


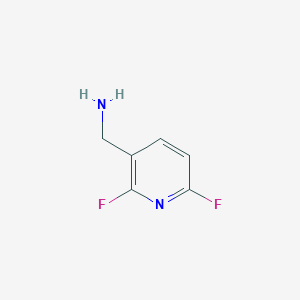
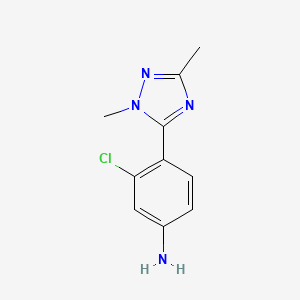

![5-[2-Aminoethyl(ethyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13484359.png)
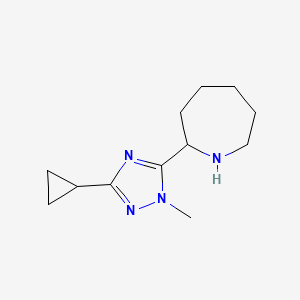
![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)
